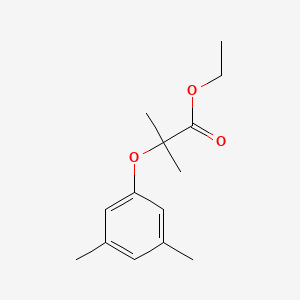![molecular formula C16H15ClINOS B6103445 2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)
2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxy-2-arylacetamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide involves the inhibition of HDAC enzymes, which leads to the re-expression of tumor suppressor genes and the inhibition of oncogenic pathways. It also leads to the acetylation of non-histone proteins, including transcription factors, which can alter gene expression and cellular processes. In addition, this compound has been shown to inhibit the activity of the enzyme sphingosine kinase 1 (SphK1), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease and cell type being studied. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis (the formation of new blood vessels). In neurological disorders, it has been shown to improve cognitive function, reduce neuroinflammation, and protect dopaminergic neurons from neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide is its broad-spectrum activity against various cancer cell lines and its potential therapeutic applications in neurological disorders. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide. One area of research is the development of more potent and selective HDAC inhibitors with fewer side effects. Another area is the investigation of the combination of this compound with other anticancer agents, including chemotherapy and radiation therapy. In addition, the potential therapeutic applications of this compound in other diseases, including inflammatory diseases and viral infections, should be explored. Finally, the development of novel delivery systems, including nanoparticles and liposomes, may improve the efficacy and safety of this compound in preclinical and clinical studies.
Synthesemethoden
2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-chlorothiophenol with 2-ethyl-4-iodoaniline, followed by the reaction with chloroacetyl chloride and hydroxylamine hydrochloride. The final product is obtained through the reaction with sodium hydroxide and acetic acid. The purity of the compound can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibiting HDACs can lead to the re-expression of tumor suppressor genes and the inhibition of oncogenic pathways.
In addition to cancer, this compound has also been studied for its potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from neurotoxicity in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-ethyl-4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINOS/c1-2-11-9-13(18)5-8-15(11)19-16(20)10-21-14-6-3-12(17)4-7-14/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHQSSUTYSSXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B6103373.png)
![(2E)-3-(2-furyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acrylamide](/img/structure/B6103378.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(3-methyl-1-piperidinyl)nicotinamide](/img/structure/B6103394.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2,3-dimethylbenzamide](/img/structure/B6103411.png)
![6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6103430.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6103438.png)
![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6103458.png)
![7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103468.png)
![1-sec-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6103473.png)
